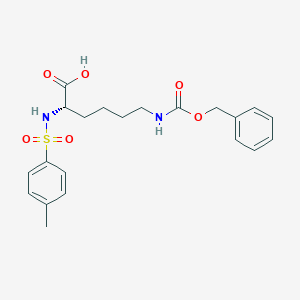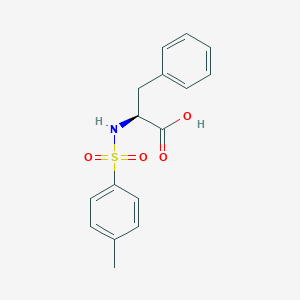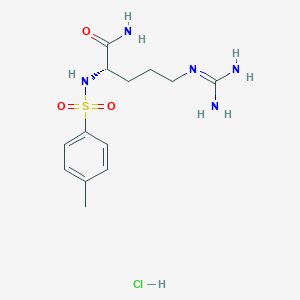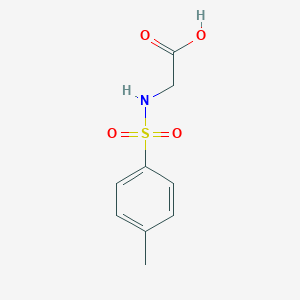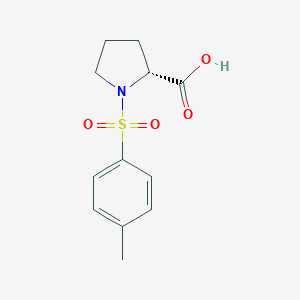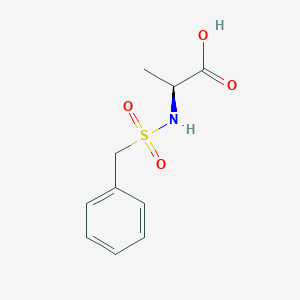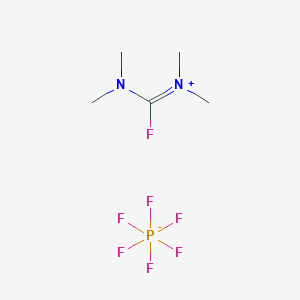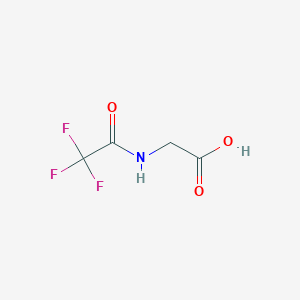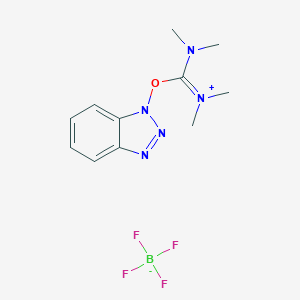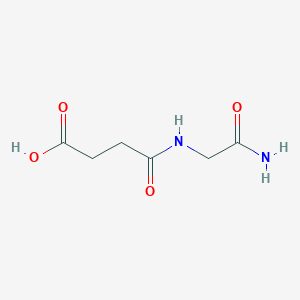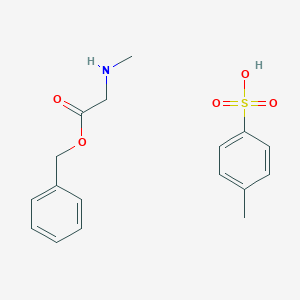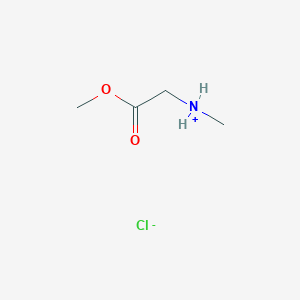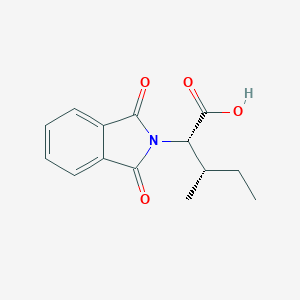
Phthaloyl-L-isoleucine
Overview
Description
Phthaloyl-L-isoleucine is a derivative of the amino acid L-isoleucine, where the amino group is protected by a phthaloyl group. This compound is part of a broader class of phthaloyl amino acids, which have been studied for their potential anti-inflammatory and immunomodulatory properties . The molecular formula of this compound is C14H15NO4, and it has a molecular weight of 261.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthaloyl-L-isoleucine can be synthesized through the amidation of L-isoleucine with phthaloyl dichloride. The process typically involves the following steps:
Protection of the amino group: The amino group of L-isoleucine is protected using a tert-butyloxycarbonyl (Boc) group.
Amidation: The protected L-isoleucine is then reacted with phthaloyl dichloride in the presence of a base such as triethylamine to form the phthaloyl derivative.
Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and automated systems to control reaction conditions such as temperature, pH, and reaction time. Purification is typically achieved through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Phthaloyl-L-isoleucine undergoes various chemical reactions, including:
Hydrolysis: The phthaloyl group can be hydrolyzed under acidic or basic conditions to yield L-isoleucine and phthalic acid.
Substitution: The phthaloyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While this compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups attached.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Hydrolysis: L-isoleucine and phthalic acid.
Substitution: Various substituted phthaloyl derivatives depending on the nucleophile used.
Scientific Research Applications
Phthaloyl-L-isoleucine has several scientific research applications, including:
Biology: Studied for its potential anti-inflammatory and immunomodulatory effects.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
Phthaloyl-L-isoleucine exerts its effects primarily through its interaction with inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta by macrophages. This inhibition is thought to occur through the suppression of nuclear factor-kappa B (NF-κB) signaling, which is a key regulator of inflammation . Additionally, this compound has been shown to suppress nitric oxide production, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
- Phthaloyl-L-glutamic acid
- Phthaloyl-L-phenylalanine
- Phthaloyl-L-valine
Properties
IUPAC Name |
(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUWUOYPIXTMLF-KWQFWETISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139573 | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29588-88-3 | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29588-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using N-(ethoxycarbonyl)phthalimide in the synthesis of Phthaloyl-L-isoleucine?
A1: The research by [, ] highlights the importance of N-(ethoxycarbonyl)phthalimide as a reagent in synthesizing this compound. This method, a modification of the Nefkens, Tesser, and Nivard procedure, utilizes N-(ethoxycarbonyl)phthalimide to react with the sodium salt of L-isoleucine in an aqueous solution. This reaction initially forms N-[N-(ethoxycarbonyl)phthalamoyl]-L-isoleucine, an intermediate confirming the proposed reaction mechanism []. Subsequently, refluxing this intermediate in toluene yields optically pure this compound []. This approach offers a controlled and effective route to obtain the desired product.
Q2: What are the identified byproducts of this synthesis method, and why is their presence important?
A2: The research identifies several byproducts formed during the synthesis of Phthaloyl-L-valine, a compound synthesized using a similar methodology. These byproducts include N-(ethoxycarbonyl)phthalamic acid, phthalic acid, valine, and the phthalamic acid derivative of phthaloylvaline []. Identifying these byproducts is crucial for understanding the reaction mechanism and optimizing the synthesis process for better yields and purity of the target compound. Additionally, understanding the nature and formation of byproducts is essential for developing effective purification strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


